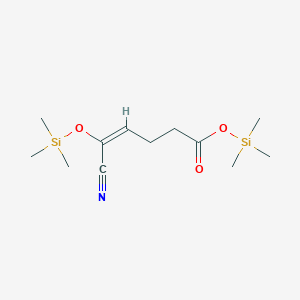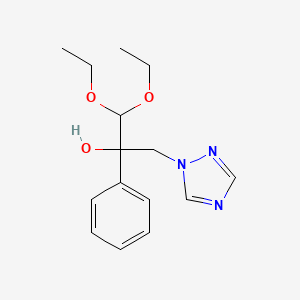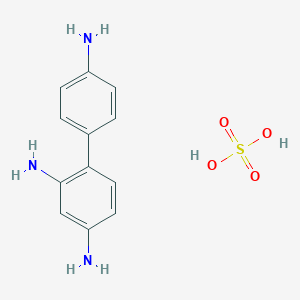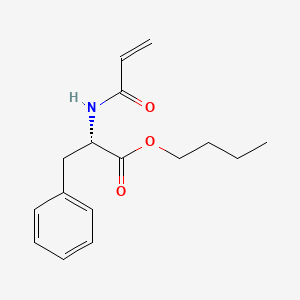
trimethylsilyl (E)-5-cyano-5-trimethylsilyloxypent-4-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylsilyl (E)-5-cyano-5-trimethylsilyloxypent-4-enoate is an organosilicon compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, which makes them useful in various applications. The compound is not naturally occurring and is typically synthesized for specific industrial and research purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trimethylsilyl (E)-5-cyano-5-trimethylsilyloxypent-4-enoate typically involves the cyanosilylation of carbonyl compounds. This process can be catalyzed by triphenylphosphine supported on polystyrene under solvent-free conditions. The reaction involves the addition of trimethylsilyl cyanide to α,β-unsaturated carbonyl compounds, resulting in the formation of cyanohydrin trimethylsilyl ethers .
Industrial Production Methods
In industrial settings, the production of this compound may involve automated derivatization protocols using robotic autosamplers. This method ensures high reproducibility and efficiency, reducing the degradation of unstable metabolites and improving throughput .
Análisis De Reacciones Químicas
Types of Reactions
Trimethylsilyl (E)-5-cyano-5-trimethylsilyloxypent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using appropriate reducing agents.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include trimethylsilyl chloride, bis(trimethylsilyl)acetamide, and various catalysts such as Lewis acids and phosphines .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the cyanosilylation of carbonyl compounds results in the formation of cyanohydrin trimethylsilyl ethers .
Aplicaciones Científicas De Investigación
Trimethylsilyl (E)-5-cyano-5-trimethylsilyloxypent-4-enoate has several scientific research applications, including:
Biology: Employed in the study of biochemical pathways and molecular interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of trimethylsilyl (E)-5-cyano-5-trimethylsilyloxypent-4-enoate involves the formation of trimethylsiloxy groups, which protect the original functional groups by removing labile protons and decreasing the basicity of the heteroatom. This protection allows the compound to undergo various chemical reactions without interference from other functional groups .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl cyanide: Used in similar cyanosilylation reactions.
Trimethylsilyl chloride: Commonly used for silylation of alcohols and amines.
Trimethylsilyl trifluoromethanesulfonate: Employed in the conversion of carbonyl compounds to their enol ethers.
Uniqueness
Trimethylsilyl (E)-5-cyano-5-trimethylsilyloxypent-4-enoate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions while maintaining stability and reactivity. Its ability to form stable cyanohydrin trimethylsilyl ethers makes it particularly valuable in synthetic organic chemistry .
Propiedades
IUPAC Name |
trimethylsilyl (E)-5-cyano-5-trimethylsilyloxypent-4-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3Si2/c1-17(2,3)15-11(10-13)8-7-9-12(14)16-18(4,5)6/h8H,7,9H2,1-6H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFUQCCDGCKCAC-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=O)CCC=C(C#N)O[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)OC(=O)CC/C=C(\C#N)/O[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(1-morpholin-4-ylpropan-2-ylsulfonyl)phenyl]acetamide](/img/structure/B8046382.png)
![(4-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol](/img/structure/B8046384.png)
![4-Methoxy-3-methyl-7-nitro-1-phenylpyrazolo[3,4-b]quinoline](/img/structure/B8046398.png)

![methyl 2-[(E)-2-(dimethylamino)ethenyl]-1-ethyl-6-nitro-4-oxoquinoline-3-carboxylate](/img/structure/B8046406.png)
![3-[4-[2-[4-(2-Carboxyethoxy)phenyl]propan-2-yl]phenoxy]propanoic acid](/img/structure/B8046412.png)


![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-(2-methylprop-2-enoylamino)acetate](/img/structure/B8046441.png)
![(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) (2S)-2-(prop-2-enoylamino)propanoate](/img/structure/B8046442.png)

![Methyl 3-[4-[[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]oxy]phenoxy]-2-methylpropanoate](/img/structure/B8046469.png)
